molecular formula C10H19NO B1428117 N-[(oxan-4-yl)methyl]cyclobutanamine CAS No. 1250031-65-2

N-[(oxan-4-yl)methyl]cyclobutanamine

Cat. No. B1428117
M. Wt: 169.26 g/mol
InChI Key: IFYCTEKOZLLLCV-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)methyl]cyclobutanamine, also known as N-Oxamethylcyclobutanamine, is a cyclic amine compound with a nitrogen atom at the center of the cyclobutane ring. It is a derivative of cyclobutane, a saturated hydrocarbon that consists of four carbon atoms linked in a single ring. N-Oxamethylcyclobutanamine is of interest to researchers due to its potential applications in medicinal chemistry, organic synthesis, and drug discovery.

Scientific Research Applications

Hetero- and Carbo-cyclization Processes

N-[(oxan-4-yl)methyl]cyclobutanamine derivatives have been used as building blocks in hetero- and carbo-cyclization processes. A study demonstrated the use of a similar compound, 2-morpholinobuta-1,3-diene, in cycloaddition reactions to form oxan-4-ones, 4-morpholinotetrahydropyridines, and other derivatives with high diastereoselectivity (Barluenga et al., 1988).

Synthesis and Characterization of Research Chemicals

Research on compounds structurally related to N-[(oxan-4-yl)methyl]cyclobutanamine includes the synthesis and characterization of various novel chemical compounds. For instance, the identification and differentiation of a specific compound obtained from an internet vendor were reported, highlighting the importance of accurate characterization in the field of research chemicals (McLaughlin et al., 2016).

Schiff Base Ligands and Their Antimicrobial Activity

The creation of Schiff base ligands containing cyclobutane and thiazole rings, structurally akin to N-[(oxan-4-yl)methyl]cyclobutanamine, and their antimicrobial activity against various microorganisms has been a subject of study. Such ligands and their metal complexes showed notable activity against certain microorganisms (Cukurovalı et al., 2002).

Crystal Structures of Derivatives

Research also includes the analysis of the crystal structures of derivatives containing cyclobutane rings, which is fundamental for understanding their chemical properties and potential applications. Studies have reported the crystal structures of compounds with cyclobutane and oxime groups, providing insights into their molecular configurations (Dinçer et al., 2005).

Nitrogenous Compounds and Biological Activities

The isolation and evaluation of nitrogenous compounds, including those similar to N-[(oxan-4-yl)methyl]cyclobutanamine, from various natural sources like deep-sea fungi, have been investigated. These studies focus on elucidating the structures of these compounds and assessing their cytotoxic and antiviral activities (Luo et al., 2018).

properties

IUPAC Name

N-(oxan-4-ylmethyl)cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-10(3-1)11-8-9-4-6-12-7-5-9/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYCTEKOZLLLCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(oxan-4-yl)methyl]cyclobutanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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